molecular formula C23H28N2O2 B7708522 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7708522
M. Wt: 364.5 g/mol
InChI Key: RTKKTJJDINCUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Mechanism of Action

TAK-659 selectively inhibits the enzyme 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which plays a crucial role in B-cell signaling. This compound is involved in the activation of B-cells, which play a role in the immune response. By inhibiting this compound, TAK-659 prevents the activation of B-cells, leading to a decrease in the production of antibodies and cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation, thereby reducing the production of antibodies and cytokines. TAK-659 has also been shown to have anti-tumor effects in B-cell malignancies, such as CLL and MCL. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which allows for the specific targeting of B-cell signaling. TAK-659 has also been shown to have low toxicity in preclinical studies. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory diseases. Additionally, the study of TAK-659 could lead to a better understanding of B-cell signaling and its role in the immune response. Further research is needed to optimize the synthesis of TAK-659 and to improve its pharmacokinetic properties. Finally, the study of TAK-659 could lead to the development of new inhibitors of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved efficacy and safety profiles.
Conclusion
In conclusion, TAK-659 is a chemical compound that has been extensively studied for its potential applications in various fields. The selective inhibition of this compound by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory diseases. TAK-659 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of TAK-659, including the development of TAK-659 as a therapeutic agent and the optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 4-methylbenzoyl chloride with 2-methylpropylamine to form 1-(4-methylbenzoyl)-N-(2-methylpropyl)amine. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various fields, including cancer therapy, autoimmune diseases, and inflammatory diseases. The selective inhibition of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.

Properties

IUPAC Name

1-(4-methylbenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-3-4-5-14-24-22(26)20-12-13-21-19(16-20)7-6-15-25(21)23(27)18-10-8-17(2)9-11-18/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKKTJJDINCUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.